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Core Science & Biosynthesis

Foundational

Characterization of 2-(2-Bromophenyl)propanamide: A Technical Guide to Determining Melting and Boiling Points

For Immediate Release Introduction: The Challenge of an Uncharacterized Compound 2-(2-Bromophenyl)propanamide is a substituted aromatic amide whose physical properties, such as melting and boiling points, are crucial for...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Challenge of an Uncharacterized Compound

2-(2-Bromophenyl)propanamide is a substituted aromatic amide whose physical properties, such as melting and boiling points, are crucial for its purification, handling, and formulation in research and development settings. The absence of established data necessitates a systematic approach, beginning with computational prediction and culminating in rigorous experimental verification. This guide outlines this approach, adhering to internationally recognized standards to ensure data integrity and reproducibility.

In Silico Prediction of Physical Properties

Before undertaking laboratory work, computational tools offer a rapid, resource-efficient method to estimate the physical properties of a molecule. These models use quantitative structure-property relationships (QSPR) derived from large datasets of known compounds.[1][2]

For 2-(2-Bromophenyl)propanamide (SMILES: C1=CC=C(C(=C1)Br)C(C)C(=O)N), various software packages can be utilized:

  • ACD/Labs Percepta Platform: This software provides predictions for a wide range of physicochemical properties, including boiling point and melting point, based on the chemical structure.[1]

  • Open-Source Models: Various regression-based models, often utilizing machine learning algorithms like gradient boosting, can predict melting points from a SMILES string.[3][4] While accessible, their accuracy can be variable, with reported error values around 40°C.[3][4]

It is critical to recognize that these predictions are estimations.[3][5] They provide a valuable starting point for experimental design—for instance, in selecting an appropriate heating bath liquid or programming a temperature ramp—but must be confirmed by empirical measurement.

Table 1: Predicted and Experimental Physical Properties of 2-(2-Bromophenyl)propanamide

PropertyPredicted ValueExperimental ValueMethod
Melting PointSee Note 1To Be DeterminedOECD 102[6][7][8]
Boiling PointSee Note 1To Be DeterminedOECD 103[9][10][11]

Note 1: Specific predicted values are not publicly indexed. Researchers should utilize institutional or commercial software for estimation.

Experimental Determination of Melting Point

The melting point is a fundamental thermal property highly sensitive to impurities.[6][7] Its determination is governed by standardized methods, such as those outlined in the OECD Guideline for the Testing of Chemicals, Test No. 102.[6][7][8] The capillary method is the most common and reliable technique.

A crystalline solid, when heated, transitions to a liquid over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of this melting range.[8] Therefore, a sharp, high melting point is often an indicator of high purity.

  • Sample Preparation: Ensure the 2-(2-Bromophenyl)propanamide sample is completely dry and finely pulverized using a mortar and pestle. This ensures uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube (fused at one end) into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the bottom. The packed sample height should be approximately 3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block or liquid bath of a melting point apparatus. The choice of bath liquid depends on the expected melting temperature (e.g., silicone oil is suitable for temperatures up to 300°C).

  • Heating Ramp:

    • Rapid Ramp: Initially, heat the apparatus rapidly to a temperature approximately 10-15°C below the predicted melting point.

    • Slow Ramp: Decrease the heating rate to 1-2 K/min. A slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating medium, preventing an overestimation of the melting point.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal disappears (completion of melting).

    • Report the result as a melting range (e.g., 150-152°C).

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting A Dry Sample B Pulverize A->B Homogenize C Load Capillary B->C D Pack Sample (3mm) C->D E Place in Apparatus D->E F Rapid Heat Ramp (~10°C below predicted MP) E->F G Slow Heat Ramp (1-2 K/min) F->G H Observe & Record (Onset to Clear Point) G->H I Perform in Triplicate H->I J Report as Range I->J

Diagram: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][11] For novel compounds that may be thermally sensitive or available only in small quantities, methods other than standard distillation are preferred. The OECD Guideline 103 describes several suitable methods, including Differential Scanning Calorimetry (DSC) and the Siwoloboff method.[10][11][12]

Boiling involves a phase transition from liquid to gas. The energy required for this transition is dependent on intermolecular forces. Stronger forces (e.g., hydrogen bonding in amides) lead to higher boiling points. The boiling point decreases with decreasing atmospheric pressure, a principle exploited in vacuum distillation to purify compounds that decompose at their atmospheric boiling point.

  • Apparatus Assembly:

    • Place a small amount (0.1-0.2 mL) of the liquid 2-(2-Bromophenyl)propanamide into a small test tube (e.g., a Durham tube).

    • Take a standard melting point capillary tube, fuse the top end, and place the open end down into the liquid sample. This will act as the manometer.

    • Attach the test tube to a thermometer with a rubber band or wire.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with silicone oil) to ensure even heat distribution.

  • Observation:

    • Heat the bath gradually. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.

    • Continue heating until the bubble stream becomes rapid and continuous. This indicates the liquid's vapor is now entering the capillary.

    • Remove the heat source and allow the apparatus to cool slowly while stirring the bath.

  • Recording: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, as it is the point where the external pressure slightly exceeds the vapor pressure of the liquid.

  • Validation: Repeat the measurement to ensure accuracy. If decomposition (e.g., charring, gas evolution) is observed, the boiling point should be determined under reduced pressure using a vacuum distillation apparatus.

Boiling_Point_Workflow cluster_prep Apparatus Setup cluster_heat Heating Cycle cluster_measure Measurement cluster_report Reporting A Add Sample to Tube B Insert Inverted Fused Capillary A->B C Attach to Thermometer B->C D Immerse in Bath C->D E Heat Gradually D->E F Observe Rapid Bubble Stream E->F G Remove Heat F->G H Allow to Cool Slowly G->H I Record Temperature When Liquid Enters Capillary H->I J Repeat for Accuracy I->J K Note Pressure J->K

Diagram: Workflow for Boiling Point Determination (Siwoloboff Method).
The Critical Role of Purity and Synthesis

The observed melting and boiling points are directly influenced by the purity of the sample. Common impurities in the synthesis of amides like 2-(2-Bromophenyl)propanamide may include unreacted starting materials (e.g., 2-bromophenylacetic acid or its acid chloride) or side-products.

A potential synthesis route involves the amidation of a 2-(2-bromophenyl)propanoic acid derivative. Any unreacted acid or the presence of regioisomers (e.g., 2-(4-bromophenyl)propanamide) would lead to an inaccurate (typically lower and broader) melting point. Therefore, prior to physical property determination, the compound's purity must be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify proton/carbon environments.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

Determining the melting and boiling points of a novel compound like 2-(2-Bromophenyl)propanamide is a systematic process that integrates computational prediction with rigorous, standardized experimental methodology. The protocols detailed in this guide, grounded in OECD guidelines, provide a reliable framework for generating accurate and defensible physical property data. Researchers must prioritize sample purity as a prerequisite for any measurement to ensure the data's validity and utility in subsequent research and development activities.

References

  • Test No. 103: Boiling Point. OECD.
  • OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. EUROLAB.
  • Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.
  • Test No. 103: Boiling Point. OECD.
  • Test No. 102: Melting Point/ Melting Range. OECD.
  • OECD Guideline for the Testing of Chemicals (1995).
  • OECD n°102: Melting point/Melting interval. Analytice.
  • OECD 102: Melting Point Methodology and Analysis. YesWeLab.
  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing.
  • Melting point / Boiling point. Phytosafe.
  • Melting Point Predictor.
  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Preprints.org.
  • Melting-point-predictor. GitHub.
  • Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?.

Sources

Exploratory

A Technical Guide to the Procurement and Quality Verification of 2-(2-Bromophenyl)propanamide for Research Applications

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic procurement and analytical verification of research-grade 2-(2-Bromophenyl)propanamide. G...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic procurement and analytical verification of research-grade 2-(2-Bromophenyl)propanamide. Given its status as a specialized chemical intermediate, this guide moves beyond a simple supplier list to address the critical aspects of sourcing, including the evaluation of structural analogs and the necessity of custom synthesis, followed by rigorous, in-house quality control protocols to ensure experimental integrity.

Introduction: Understanding the Sourcing Landscape

2-(2-Bromophenyl)propanamide is a substituted aromatic amide whose utility in medicinal chemistry and organic synthesis stems from its unique combination of a reactive bromophenyl group and a propanamide moiety. It serves as a potential building block for more complex molecular architectures.

A thorough analysis of the current chemical supply market reveals that 2-(2-Bromophenyl)propanamide is not a readily available, off-the-shelf research chemical. Standard searches across major chemical supplier catalogs do not yield direct listings for this specific compound. This scarcity necessitates a more strategic approach for researchers requiring it. The procurement path diverges into two primary strategies: the acquisition of structurally related and commercially available analogs or the engagement of a custom synthesis service.

Strategy 1: Evaluation of Commercially Available Structural Analogs

For researchers whose experimental design can accommodate minor structural variations, sourcing commercially available analogs is the most time- and cost-effective strategy. These analogs may serve as suitable starting points or comparative compounds. The key is to understand the subtle yet critical differences in structure and reactivity.

Below is a summary of relevant, commercially available analogs that can be procured for research purposes.

Compound NameCAS NumberMolecular FormulaNotable Supplier(s)Key Structural Difference
3-(2-bromophenyl)propanamide55223-26-2C₉H₁₀BrNOMilliporeSigmaIsomer: Bromophenyl group is attached to the 3-position of the propanamide chain.
(S)-2-Amino-3-(2-bromophenyl)propanoic acid42538-40-9C₉H₁₀BrNO₂ChemSceneContains an amino group at the 2-position and is a carboxylic acid, not an amide.[1]
2-Bromo-1-(2-bromophenyl)propan-1-one856072-96-3C₉H₈Br₂OClinivexA ketone analog, not an amide, with an additional bromine at the 2-position.[2]
2-(2-Bromophenyl)propan-2-ol7073-69-0C₉H₁₁BrOSigma-AldrichA propanol derivative, representing a potential synthetic precursor.

Strategy 2: The Custom Synthesis and Qualification Workflow

When the precise structure of 2-(2-Bromophenyl)propanamide is non-negotiable for the research objectives, custom synthesis is the only viable path. This process requires a close partnership with a reputable contract research organization (CRO) or a specialized synthesis company.

Selecting a Custom Synthesis Partner

The choice of a synthesis partner is critical. Key evaluation criteria should include:

  • Expertise in Bromination and Amidation: Review the company's portfolio for experience with similar chemical transformations.

  • Analytical Capabilities: Ensure the partner can provide a comprehensive Certificate of Analysis (CoA) with raw data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).

  • Transparency and Communication: A reliable partner will provide regular updates and be transparent about synthetic challenges.

Potential Synthetic Approaches

While the specific route will be determined by the synthesis chemists, a plausible approach could involve the amidation of a 2-(2-bromophenyl)propanoic acid precursor. The synthesis of related bromophenyl propanoic acid derivatives has been described in the literature, often starting from brominated phenyl precursors and employing reactions like Grignard carboxylation or bromination of a phenylpropanoic acid core.[3][4]

The logical workflow for procuring a custom-synthesized compound is outlined below.

G cluster_procurement Procurement & Synthesis Workflow cluster_qc In-House Quality Control start Define Target: 2-(2-Bromophenyl)propanamide (Purity >95%, Quantity) select_cro Identify & Qualify Custom Synthesis CROs start->select_cro request_quote Request Quotations (Provide Structure, Purity, Analytical Needs) select_cro->request_quote initiate_synthesis Initiate Synthesis Project with Selected CRO request_quote->initiate_synthesis receive_compound Receive Compound & Certificate of Analysis (CoA) initiate_synthesis->receive_compound in_house_qc Perform Mandatory In-House QC Verification receive_compound->in_house_qc release Release for Research Use in_house_qc->release

Caption: Procurement and in-house validation workflow.

Mandatory In-House Quality Control and Verification

Regardless of the source—whether it's a commercial analog or a custom-synthesized batch—it is paramount for the end-user to perform independent analytical verification. The supplier's Certificate of Analysis provides a baseline, but in-house validation ensures the material's integrity within the context of your specific experimental setup.

The following multi-technique approach constitutes a self-validating system to confirm the identity, purity, and structural integrity of the received compound.

G cluster_analytical Analytical Verification compound_receipt Compound Receipt visual_check 1. Visual & Physical Inspection (Appearance, Color) compound_receipt->visual_check solubility_test 2. Solubility Test (Select appropriate solvents for analysis) visual_check->solubility_test hplc 3. HPLC Analysis (Purity Assessment) solubility_test->hplc nmr 4. ¹H NMR Spectroscopy (Structure Confirmation) solubility_test->nmr ms 5. Mass Spectrometry (Molecular Weight Verification) solubility_test->ms data_review 6. Data Review & Approval (Compare data with expected structure) hplc->data_review nmr->data_review ms->data_review release Release for Use data_review->release

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling for Sterically Congested Substrates

Executive Summary The synthesis of 2-(2-Bromophenyl)propanamide presents a classic challenge in organic process chemistry: the "ortho-effect." The combination of an ortho-bromo substituent on the phenyl ring and an -meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Bromophenyl)propanamide presents a classic challenge in organic process chemistry: the "ortho-effect." The combination of an ortho-bromo substituent on the phenyl ring and an


-methyl group on the propanoic acid side chain creates a sterically congested reaction center. Standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics, low conversion, or extensive byproduct formation (N-acylureas) due to the difficult approach of the nucleophile.

This Application Note details two validated protocols designed to overcome this steric barrier. Protocol A (Acid Chloride Activation) is the robust, scalable method of choice for maximizing yield. Protocol B (Mixed Anhydride) offers a milder alternative for bench-scale synthesis where thionyl chloride is undesirable.

Strategic Analysis: The Steric Challenge

Before selecting a method, it is critical to understand the failure modes of standard coupling reagents for this specific molecule.

  • Electronic Deactivation: The ortho-bromo group is electron-withdrawing (-I effect), which theoretically increases the electrophilicity of the carbonyl. However, this is overshadowed by steric bulk.

  • Steric Shielding: The bromine atom (Van der Waals radius ~1.85 Å) and the

    
    -methyl group create a "pincer" effect, shielding the carbonyl carbon from nucleophilic attack.
    
  • Implication: We require an activation strategy that generates a highly reactive, small electrophile (Acid Chloride) or a highly driven intermediate (Mixed Anhydride).

Decision Matrix
FeatureProtocol A: Acid ChlorideProtocol B: Mixed AnhydrideStandard Coupling (HATU/EDC)
Active Species Acid Chloride (-COCl)Mixed Anhydride (-COOCOOR)Active Ester (-COOBCt)
Steric Tolerance High (Small leaving group)Medium Low (Bulky leaving group)
Scalability ExcellentGoodPoor (High cost)
Byproducts HCl, SO₂ (Gases)CO₂, Alcohol (Easy removal)Urea (Difficult removal)
Rec.[1][2][3][4][5][6][7][8][9] Use >10g Scale / Robustness <1g Scale / Speed Not Recommended

Protocol A: The Acid Chloride Route (Gold Standard)

Rationale: Converting the carboxylic acid to the acid chloride minimizes the size of the leaving group (


 vs. 

), allowing the ammonia nucleophile to penetrate the steric shield.
Materials
  • Substrate: 2-(2-Bromophenyl)propanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 5 mol%)

  • Nucleophile: Ammonia (0.5M in Dioxane or THF, or 28%

    
    )
    
  • Solvent: Toluene (for activation), THF (for amidation)

Step-by-Step Methodology
Step 1: Activation (Vilsmeier-Haack In Situ)
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Dissolution: Dissolve 2-(2-Bromophenyl)propanoic acid (10 mmol) in anhydrous Toluene (5 vol).

    • Note: Toluene is preferred over DCM for its higher boiling point, ensuring complete conversion.

  • Catalysis: Add catalytic DMF (2 drops).

    • Mechanism:[2][3][4][10] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. This is critical  for sterically hindered acids.
      
  • Addition: Add

    
     (15-20 mmol) dropwise at room temperature.
    
  • Reaction: Heat to 65-70°C for 2-3 hours. Monitor by TLC (quench aliquot with MeOH

    
     check for methyl ester).
    
  • Evaporation: Concentrate under reduced pressure to remove Toluene and excess

    
    . Re-dissolve the crude oil in anhydrous THF (5 vol).
    
Step 2: Amidation (Schotten-Baumann Variant)
  • Preparation: In a separate vessel, cool the Ammonia solution (excess, >3 equiv) to 0°C.

    • Option A (Anhydrous): Use

      
       in THF/Dioxane. Preferred for high purity.
      
    • Option B (Biphasic): Use 28%

      
      . Requires vigorous stirring.
      
  • Inverse Addition: Add the Acid Chloride/THF solution dropwise into the Ammonia solution .

    • Why? Keeping ammonia in excess prevents the formation of secondary imide byproducts (

      
      ).
      
  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup:

    • Remove THF in vacuo.

    • Partition residue between Ethyl Acetate and 1M HCl (to remove residual amines).

    • Wash organic layer with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Dry (

      
      ) and concentrate.
      

Protocol B: The Mixed Anhydride Route (Rapid Bench Scale)

Rationale: If thionyl chloride is unavailable or if the substrate contains acid-sensitive groups (unlikely here, but good practice), the Isobutyl Chloroformate (IBCF) method is effective.

Materials
  • Substrate: 2-(2-Bromophenyl)propanoic acid (1.0 equiv)

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

    • Note: NMM is preferred over Triethylamine (TEA) as it is less basic and reduces racemization risk.

  • Nucleophile: Ammonium Hydroxide (28% aq) or Ammonia in MeOH.

  • Solvent: THF or DCM.

Step-by-Step Methodology
  • Salt Formation: Dissolve the acid in THF. Cool to -15°C (Ice/Salt bath). Add NMM (1.1 equiv). Stir for 5 mins.

  • Activation: Add IBCF (1.1 equiv) dropwise, maintaining temp < -10°C.

    • Critical: Stir for exactly 15-20 minutes. Too short = incomplete activation; Too long = anhydride decomposition.

  • Amidation: Add the Ammonia source (2-3 equiv) in one portion.

    • Observation: Vigorous gas evolution (

      
      ) will occur.
      
  • Workup: Warm to RT. Dilute with EtOAc, wash with 0.5M Citric Acid, Sat.

    
    , and Brine.[4]
    

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for this specific synthesis.

G Start Start: 2-(2-Bromophenyl)propanoic acid CheckScale Check Scale & Equipment Start->CheckScale MethodA Protocol A: Acid Chloride (>5g, Robust, Scalable) CheckScale->MethodA High Scale / Max Yield MethodB Protocol B: Mixed Anhydride (<1g, Rapid, Mild) CheckScale->MethodB Lab Scale / Speed Activation Activation: SOCl2, cat. DMF, Toluene, 70°C (Vilsmeier Intermediate) MethodA->Activation Evap Evaporate Excess SOCl2 (Critical Safety Step) Activation->Evap AmidationA Inverse Addition: R-COCl added to excess NH3/THF Evap->AmidationA Workup Workup: Acid/Base Wash (Remove unreacted Acid/Amine) AmidationA->Workup MixedAnh Activation: IBCF, NMM, THF, -15°C MethodB->MixedAnh AmidationB Amidation: Add NH4OH or NH3/MeOH MixedAnh->AmidationB AmidationB->Workup Product Final Product: 2-(2-Bromophenyl)propanamide Workup->Product

Caption: Decision tree and process flow for the synthesis of 2-(2-Bromophenyl)propanamide, highlighting the two primary activation pathways.

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • 
       7.20 - 7.60 (m, 4H, Ar-H) – Ortho-Br causes downfield shift of adjacent proton.
      
    • 
       6.80 & 7.30 (bs, 2H, 
      
      
      
      ) – Broad singlets, distinct chemical shifts due to restricted rotation.
    • 
       3.85 (q, 1H, 
      
      
      
      ) – Quartet.
    • 
       1.35 (d, 3H, 
      
      
      
      ) – Doublet.
  • HPLC Purity: Monitor at 220 nm and 254 nm. The amide will be significantly more polar (earlier eluting) than the starting acid in Reverse Phase (C18) chromatography.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride due to sterics.Ensure catalytic DMF is used. Increase reaction time at 70°C.
Violent Fuming (Method A) Residual

reacting with aqueous ammonia.
Ensure complete evaporation of toluene/

(azeotrope) before adding THF.
Starting Material Remains (Method B) Temperature too high during activation (> -10°C).Maintain -15°C strictly. The mixed anhydride is unstable.
Impurity: Methyl Ester Used Methanol as solvent for Ammonia.[9]Use THF or Dioxane. If using MeOH, ensure Ammonia is in large excess to outcompete Methanolysis.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. (Specific discussion on steric hindrance in acid chloride activation). Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6][8] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application

Application Note: 2-(2-Bromophenyl)propanamide as a Versatile Building Block for Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide on the application of 2-(2-Bromophenyl)propanamide, a key building block for medicinal chemistry and drug development. We will explore its physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 2-(2-Bromophenyl)propanamide, a key building block for medicinal chemistry and drug development. We will explore its physicochemical properties, detailed synthesis protocols, and its strategic application in the construction of high-value therapeutic agents, with a primary focus on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: Strategic Value of 2-(2-Bromophenyl)propanamide

In the landscape of modern drug discovery, the selection of appropriate starting materials and building blocks is a critical determinant of a program's success. 2-(2-Bromophenyl)propanamide emerges as a highly valuable scaffold due to the strategic combination of two key functional moieties: a propanamide group and a synthetically versatile bromophenyl ring.

The presence of a bromine atom on the phenyl ring serves as a crucial "synthetic handle," enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and controlled construction of complex molecular architectures. Brominated intermediates are frequently employed in the development of antibacterial and antiviral drugs due to their structural adaptability.[1] The propanamide portion of the molecule provides a stable structural element that can participate in hydrogen bonding and can be oriented to interact with specific biological targets.

This combination makes 2-(2-Bromophenyl)propanamide particularly well-suited for the synthesis of targeted therapies. Its most prominent application lies in the development of PARP inhibitors for oncology, where the bromophenyl group acts as a linchpin for building the complex heterocyclic systems required for potent enzymatic inhibition.[2][3] Furthermore, related halogenated phenylpropanamides have demonstrated significant potential as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), indicating applications in the development of novel analgesics.[4][5]

Physicochemical & Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. The following tables summarize the key properties and safety information for compounds structurally related to 2-(2-Bromophenyl)propanamide, providing a reliable reference for experimental planning.

Table 1: Physicochemical Properties (Data is based on the closely related isomer 3-(2-bromophenyl)propanamide where direct data is unavailable)

PropertyValueSource
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Physical Form Powder / Crystalline Solid
Melting Point 108-110 °C
CAS Number 55223-26-2
InChI Key WDUFAWGXYGBILA-UHFFFAOYSA-N

Table 2: GHS Safety & Hazard Information

CategoryInformationPictogramSource
Signal Word WarningGHS07
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Precautionary Codes P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Core Application: Synthesis of PARP Inhibitor Scaffolds

Mechanistic Rationale: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular machinery responsible for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7] In healthy cells, this is one of several redundant DNA repair mechanisms. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway used to repair DNA double-strand breaks (DSBs).

When these BRCA-deficient cancer cells are treated with a PARP inhibitor, the SSBs that naturally occur cannot be repaired.[2] During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Since the HR pathway is also compromised, the cell is unable to repair these DSBs, leading to cell cycle arrest and apoptosis. This concept, where a deficiency in two pathways is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[2] This provides a targeted therapeutic strategy against cancers with specific genetic vulnerabilities.

G cluster_cancer BRCA-Mutated Cancer Cell dna_damage DNA Single-Strand Break (SSB) parp PARP-1 Mediated Base Excision Repair dna_damage->parp Normal Cell replication DNA Replication survival Cell Survival & Proliferation parp->survival dsb Double-Strand Break (DSB) hr Homologous Recombination Repair apoptosis Apoptosis / Cell Death parp_inhibitor PARP Inhibitor replication_cancer DNA Replication parp_inhibitor->replication_cancer PARP Inhibited (SSB persists) brca_mutation BRCA1/2 Mutation brca_mutation->apoptosis Repair Fails dna_damage_cancer DNA Single-Strand Break (SSB) dna_damage_cancer->parp_inhibitor dsb_cancer Double-Strand Break (DSB) replication_cancer->dsb_cancer hr_cancer Homologous Recombination Repair dsb_cancer->hr_cancer hr_cancer->brca_mutation HR Deficient

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Synthetic Strategy & Workflow

2-(2-Bromophenyl)propanamide is an ideal precursor for PARP inhibitors because the bromine atom provides a reactive site for building the complex, often polycyclic, aromatic systems that mimic the nicotinamide moiety of NAD+, the natural substrate for PARP.[2] This workflow demonstrates its utility as a central hub for diversification.

G start_node 2-(2-Bromophenyl)propanamide suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start_node->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start_node->buchwald sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) start_node->sonogashira other Other Cross-Coupling Reactions start_node->other reaction_node reaction_node product_node product_node intermediate Diversified Intermediates suzuki->intermediate buchwald->intermediate sonogashira->intermediate other->intermediate cyclization Intramolecular Cyclization intermediate->cyclization final_product PARP Inhibitor Core Structures cyclization->final_product

Caption: Synthetic utility of 2-(2-Bromophenyl)propanamide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The first protocol describes a plausible synthesis of the title compound, and the second demonstrates its application in a key C-C bond-forming reaction.

Protocol 1: Synthesis of 2-(2-Bromophenyl)propanamide

This two-step procedure is based on established organometallic addition and subsequent amidation chemistry.

Step A: Synthesis of 1-(2-bromophenyl)propan-1-ol

  • Rationale: This step utilizes a Grignard reaction, a robust method for forming carbon-carbon bonds. 2-Bromobenzaldehyde is reacted with ethylmagnesium bromide to form the secondary alcohol precursor.[8]

  • Materials & Reagents:

    • 2-Bromobenzaldehyde

    • Ethylmagnesium bromide (1.0 M solution in THF)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere.

    • Add 2-bromobenzaldehyde (1 equivalent) dissolved in anhydrous diethyl ether to the flask.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add ethylmagnesium bromide solution (1.1 equivalents) via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC until the starting aldehyde is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(2-bromophenyl)propan-1-ol.

Step B: Oxidation and Amidation to 2-(2-Bromophenyl)propanamide

  • Rationale: This sequence first involves the oxidation of the secondary alcohol to the corresponding carboxylic acid, followed by a standard peptide coupling reaction to form the final amide.

  • Materials & Reagents:

    • 1-(2-Bromophenyl)propan-1-ol (from Step A)

    • Jones reagent (CrO₃ in H₂SO₄) or PCC/PDC for oxidation

    • Ammonium chloride (NH₄Cl)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Oxidation: Dissolve the alcohol (1 eq.) in acetone. Cool to 0 °C and add Jones reagent dropwise until a persistent orange color is observed. Stir for 2 hours. Quench with isopropanol, dilute with water, and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield 2-(2-bromophenyl)propanoic acid.

    • Amidation: To a solution of the carboxylic acid (1 eq.) in anhydrous DCM, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

    • Stir the mixture for 15 minutes at room temperature.

    • Add ammonium chloride (1.5 eq.) and allow the reaction to stir overnight.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: The crude amide can be purified by recrystallization (e.g., from ethyl acetate/heptane) or flash chromatography to yield 2-(2-Bromophenyl)propanamide as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Application in a Suzuki Cross-Coupling Reaction
  • Rationale: This protocol demonstrates the utility of the bromine atom as a handle for C-C bond formation, a key step in elaborating the core structure of many bioactive molecules.

  • Reaction: 2-(2-Bromophenyl)propanamide + Arylboronic Acid → 2-(2-Arylphenyl)propanamide

  • Materials & Reagents:

    • 2-(2-Bromophenyl)propanamide (1 equivalent)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

    • Toluene and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 2-(2-Bromophenyl)propanamide, the arylboronic acid, and Na₂CO₃.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Table 3: Troubleshooting for Suzuki Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base; Low temperature.Use a fresh batch of catalyst; Ensure base is anhydrous and fully dissolved; Increase reaction temperature.
Homo-coupling of Boronic Acid Presence of oxygen; Catalyst degradation.Thoroughly degas solvents before use; Run the reaction under a strict inert atmosphere.
Debromination of Starting Material Catalyst choice; Presence of water/protons.Switch to a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂); Ensure all reagents and solvents are anhydrous.

Conclusion

2-(2-Bromophenyl)propanamide stands out as a strategically valuable and versatile building block in medicinal chemistry. Its dual functionality allows for robust synthetic manipulations, primarily through cross-coupling reactions at the bromine position, making it an essential intermediate for constructing complex molecular targets. Its demonstrated utility in the synthesis of PARP inhibitors for cancer therapy underscores its importance. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to incorporate this powerful scaffold into their drug discovery pipelines, facilitating the efficient development of next-generation therapeutics.

References

  • Smolecule. (2024). (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide.
  • MilliporeSigma. (n.d.). 3-(2-bromophenyl)propanamide.
  • PubChem. (n.d.). 2-Bromo-N-phenylpropionamide.
  • Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Scientific Reports.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.
  • Sun, T., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). 2-(2-Bromophenyl)-2-propanol synthesis.
  • ChemBK. (2024). 2-(2-bromophenyl)propan-2-ol.
  • Pippione, A. C., et al. (2013). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • MolPort. (n.d.). 2-bromo-N-(2-fluorophenyl)propanamide.
  • Dakenchem. (2026). Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid.
  • PrepChem.com. (n.d.). Synthesis of 1(2-bromophenyl)propanol.
  • PubChemLite. (n.d.). 3-(2-bromophenyl)propanamide (C9H10BrNO).
  • Zhang, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
  • Kang, J. M., et al. (2021). 2-(Halogenated Phenyl) Acetamides and Propanamides as Potent TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2021). 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists.
  • Google Patents. (n.d.). CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
  • ECHEMI. (2022). Buy 2-(2-Bromophenyl)-2-propanol Pharmaceutical Grade.

Sources

Method

Application Notes &amp; Protocols: A Guide to Cross-Coupling Reactions with 2-(2-Bromophenyl)propanamide

Introduction: The Strategic Value of 2-(2-Bromophenyl)propanamide In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Pal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(2-Bromophenyl)propanamide

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1][2] The substrate 2-(2-Bromophenyl)propanamide is a particularly valuable building block, strategically designed for synthetic versatility. It combines two key features:

  • The 2-Arylpropanamide Scaffold: This motif is prevalent in a wide array of biologically active molecules, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen.[3][4] Its inclusion provides a synthetically accessible entry point to novel therapeutics.

  • The ortho-Bromophenyl Group: The bromine atom serves as a highly reliable "handle" for a variety of palladium-catalyzed cross-coupling reactions. Its position ortho to the propanamide side chain can introduce steric influence, which, while sometimes challenging, can be overcome with modern catalyst systems and can be strategically exploited to influence the final conformation of the product molecule.[5]

This guide provides an in-depth exploration of the use of 2-(2-Bromophenyl)propanamide in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and explain the critical reasoning behind the selection of reagents and conditions.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, valued for its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents.[6][7][8]

Mechanistic Rationale

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(2-Bromophenyl)propanamide, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides.[1][9]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)(Br)L₂ Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-Ar'L₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 2-(2-Arylphenyl)propanamide (Ar-Ar') Trans->Product ArylBromide 2-(2-Bromophenyl)propanamide (Ar-Br) ArylBromide->OxAd BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂ + Base) BoronicAcid->Trans Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L (Active Catalyst) OxAd Ar-Pd(II)(Br)L Pd0->OxAd Oxidative Addition Amido Ar-Pd(II)(NR₂)L OxAd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product 2-(2-(R₂N)phenyl)propanamide (Ar-NR₂) Amido->Product ArylBromide 2-(2-Bromophenyl)propanamide (Ar-Br) ArylBromide->OxAd Amine Amine (HNR₂) + Strong Base Amine->Amido Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAd Ar-Pd(II)(Br)L₂ Pd0->OxAd Oxidative Addition AlkynylPd Ar-Pd(II)(C≡CR)L₂ OxAd->AlkynylPd Transmetalation AlkynylPd->Pd0 Reductive Elimination Product Ar-C≡CR AlkynylPd->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Acetylide Formation CuAcetylide->OxAd from Copper Cycle CuAcetylide->CuX ArylBromide Ar-Br ArylBromide->OxAd Alkyne H-C≡CR + Amine Base Alkyne->CuAcetylide Workflow Setup 1. Reaction Setup (Glassware, Reagents, Inert Atmosphere) Reaction 2. Reaction (Solvent Addition, Heating, Stirring) Setup->Reaction Monitoring 3. Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, HRMS) Purification->Characterization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(2-Bromophenyl)propanamide Degradation in Solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(2-Bromophenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Bromophenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for challenges encountered during the study of its degradation products in solution. Our goal is to combine established scientific principles with practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and degradation of 2-(2-Bromophenyl)propanamide.

Q1: What are the primary degradation pathways for 2-(2-Bromophenyl)propanamide in solution?

A1: Based on its chemical structure, 2-(2-Bromophenyl)propanamide is susceptible to three main degradation pathways under typical forced degradation conditions: hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The amide functional group is the most reactive site for hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond.

  • Oxidation: While the molecule does not have exceptionally labile sites for oxidation, forced conditions using agents like hydrogen peroxide can potentially lead to oxidative degradation, although this is generally a less common pathway compared to hydrolysis.[3]

  • Photolysis: The bromophenyl group contains a chromophore that can absorb UV light. This absorption of energy can lead to the cleavage of the carbon-bromine bond, a process known as photolytic debromination.[4][5]

The purpose of a forced degradation study is to intentionally stress the molecule to identify these likely degradation products and establish the stability-indicating nature of your analytical methods.[1][6][7]

G cluster_main 2-(2-Bromophenyl)propanamide cluster_products Primary Degradation Products Parent C₉H₁₀BrNO Hydrolysis_Product 2-(2-bromophenyl)propanoic acid (Hydrolysis) Parent->Hydrolysis_Product Acid/Base (H₂O) Photolysis_Product 2-phenylpropanamide (Photodegradation) Parent->Photolysis_Product UV/Sunlight Oxidation_Product Oxidative Adducts (Oxidation) Parent->Oxidation_Product H₂O₂

Caption: Primary degradation pathways for 2-(2-Bromophenyl)propanamide.

Q2: What are the expected products from acid- or base-catalyzed hydrolysis?

A2: The primary product of both acid- and base-catalyzed hydrolysis is 2-(2-bromophenyl)propanoic acid .

  • Mechanism Insight: The amide bond is cleaved through nucleophilic acyl substitution. In basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.[8] The other product formed is ammonia (or ammonium ion in acidic solution).

Q3: What analytical methods are recommended for monitoring degradation and identifying products?

A3: A combination of chromatographic and spectrometric techniques is essential.

  • Primary Analysis (Quantification): Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for separating the parent compound from its degradation products and quantifying the extent of degradation.[2][9] A C18 or C8 column is typically effective.

  • Product Identification: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is crucial for structural elucidation of the unknown degradation products.[4][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.

Q4: How can I predict the mass-to-charge ratio (m/z) of potential degradants for MS analysis?

A4: You can calculate the expected m/z values based on the predicted degradation pathways. These values are critical for setting up selected ion monitoring (SIM) or targeted MS/MS experiments.

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Degradation Pathway
2-(2-Bromophenyl)propanamide (Parent)C₉H₁₀BrNO228.09229.09 / 231.09-
2-(2-bromophenyl)propanoic acidC₉H₉BrO₂229.08230.08 / 232.08Hydrolysis
2-phenylpropanamideC₉H₁₁NO149.19150.20Photolysis (Debromination)
2-(2-hydroxyphenyl)propanamideC₉H₁₁NO₂165.19166.20Photolysis (Hydroxylation)
Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in characteristic isotopic patterns (M and M+2 peaks) in the mass spectrum.
Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: I see unexpected peaks in my HPLC chromatogram.

Cause & Solution Workflow: Unexpected peaks can originate from several sources. A systematic approach is required to identify the cause.

G start Unexpected Peak Observed q1 Inject a blank (mobile phase only). Is the peak present? start->q1 a1_yes Source is system/solvent. Check solvent purity, flush system. q1->a1_yes Yes a1_no Peak is sample-related. q1->a1_no No q2 Analyze a placebo/vehicle sample (without API). Is the peak present? a1_no->q2 a2_yes Source is excipient/matrix. Investigate excipient compatibility. q2->a2_yes Yes a2_no Peak is API-related. q2->a2_no No q3 Is the peak a secondary degradant? a2_no->q3 a3_yes Over-stressing likely occurred. Reduce stress duration/intensity. q3->a3_yes Yes a3_no Peak may be a novel primary degradant or an impurity from the starting material. q3->a3_no No final Proceed with LC-MS for structural identification. a3_yes->final a3_no->final

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Problem 2: I am not observing any degradation under my stress conditions.
  • Causality: The molecule might be more stable than anticipated, or the stress conditions may not be sufficiently rigorous. The goal of a forced degradation study is typically to achieve 5-20% degradation; seeing no degradation indicates the conditions are too mild.[11]

  • Solutions:

    • Increase Stress Intensity:

      • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH) or increase the temperature (e.g., from 60°C to 80°C).

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

      • Photolysis: Increase the exposure time or use a light source with higher intensity, ensuring it complies with ICH Q1B guidelines.

    • Extend Duration: Increase the time points of the study. For some stable compounds, degradation may only become apparent after extended exposure.

    • Check Experimental Setup: Ensure that pH and temperature are maintained correctly throughout the experiment. Verify the concentration and purity of your stress agents.

Problem 3: My mass spectrometry data is difficult to interpret.
  • Causality: Poor ionization, complex fragmentation patterns, or co-eluting species can complicate MS data interpretation.

  • Solutions:

    • Optimize Ionization Source: Switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Test both positive and negative ion modes. Amides and their resulting carboxylic acids often ionize well in ESI mode.

    • Isotopic Pattern Recognition: Look for the characteristic 1:1 doublet peak for [M] and [M+2] to quickly identify bromine-containing fragments. Loss of this pattern indicates a fragment where the bromine atom has been cleaved off.

    • Perform MS/MS: Isolate the parent ion of the unexpected peak and fragment it. The resulting fragmentation pattern provides structural clues. For propanamides, a common fragmentation is the loss of the amide group (-NH₂) or cleavage at the C-C bond adjacent to the carbonyl group.[12]

    • Improve Chromatographic Separation: If peaks are co-eluting, optimize your HPLC gradient to better separate the components before they enter the mass spectrometer. This simplifies the resulting mass spectra.[9]

Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a standard procedure for investigating hydrolytic degradation.

  • Preparation:

    • Prepare a stock solution of 2-(2-Bromophenyl)propanamide at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare stress agents: 0.1 N HCl, 0.1 N NaOH, and HPLC-grade water (for neutral hydrolysis).

  • Stress Sample Preparation:

    • For each condition (acid, base, neutral), pipette a known volume of the stock solution into three separate vials.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Add the stress agent (e.g., 10 mL of 0.1 N HCl) to the respective vial to achieve a final concentration of ~100 µg/mL.

  • Incubation:

    • Place the vials in a controlled temperature oven or water bath set to 60°C.

    • Store a control sample (stock solution diluted in mobile phase) at 4°C.

  • Time-Point Sampling:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to quench the reaction.

    • Dilute the sample with mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.

Protocol 2: HPLC-UV Method for Quantification

This serves as a starting point for developing a stability-indicating method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Method Validation: This method must be validated for specificity, linearity, accuracy, and precision to prove it is stability-indicating, ensuring that all degradation products are well-separated from the parent peak.[9]

References
  • SpectraBase. N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • PubMed. Photodegradation of some brominated and phenolic micropollutants in raw hospital wastewater with CeO2 and TiO2 nanoparticles. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern. [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. [Link]

  • The University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. [Link]

  • SpringerLink. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • PubMed. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. [Link]

  • SpectraBase. 2-(2-Bromo-phenyl)-propan-1-ol. [Link]

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • ResearchGate. Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. [Link]

  • Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • ScienceDirect. Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]

  • Indian Academy of Sciences. Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. [Link]

  • NIST WebBook. Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. [Link]

  • Defense Technical Information Center. Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. [Link]

  • SpringerLink. Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Aston University. Thermal degradation of a brominated bisphenol a derivative. [Link]

  • PubMed. 2-(4-Bromophenyl)-2-methyl-propan-amide. [Link]

  • ResearchGate. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • PubMed. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. [Link]

  • YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. [Link]

  • ResearchGate. (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(2-Bromophenyl)propanamide Synthesis

Ticket Subject: Yield Optimization & Troubleshooting for Sterically Hindered Arylpropanamides Case ID: OPT-BPPA-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Troubleshooting for Sterically Hindered Arylpropanamides Case ID: OPT-BPPA-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(2-bromophenyl)propanamide presents a classic "perfect storm" of steric hindrance. The ortho-bromo substituent on the phenyl ring, combined with the


-methyl group on the propanoic chain, creates a congested reaction center. This steric bulk inhibits nucleophilic attack at the carbonyl carbon, leading to common failure modes: incomplete conversion, competitive anhydride formation, or over-hydrolysis during workup.

This guide moves beyond standard textbook protocols to provide field-tested optimization strategies, specifically targeting the kinetic barriers imposed by the ortho-substituent.

Module 1: The Acid Chloride Pathway (Standard Scale-Up)

The Problem: Standard activation (Oxalyl Chloride/DCM) often stalls at the intermediate or forms symmetrical anhydrides because the amine cannot penetrate the steric shield to react with the acid chloride.

Optimized Protocol: The Vilsmeier-Haack Activation

Instead of passive activation, we use a catalytic Vilsmeier-Haack system to generate a highly reactive chloroiminium species that is less sensitive to steric bulk than the bulk acid chloride itself.

Reagents:

  • Substrate: 2-(2-bromophenyl)propanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv) — Avoid Oxalyl Chloride for this specific substrate; 
    
    
    
    at reflux is necessary to overcome the energy barrier.
  • Catalyst: DMF (5-10 mol%) — Critical for forming the active Vilsmeier species.

  • Solvent: Toluene (allows higher reflux temp than DCM).

Step-by-Step Workflow:

  • Activation: Dissolve acid in Toluene. Add catalytic DMF.[1][2]

  • Addition: Add

    
     dropwise at room temperature.
    
  • Reflux: Heat to 80°C for 2 hours. Note: Monitor off-gassing. The reaction is only complete when gas evolution ceases entirely.

  • Evaporation: Remove solvent and excess

    
    completely under vacuum. Chase with fresh toluene twice to remove trace 
    
    
    
    .
  • Amidation: Redissolve crude acid chloride in dry DCM. Cool to 0°C.[3]

  • Ammonia Source: Add aqueous

    
     (28%) biphasic system OR bubble 
    
    
    
    gas. Tip: For hindered substrates, liquid ammonia or saturated methanolic ammonia often yields better results than aqueous systems due to better solubility of the organic intermediate.
Troubleshooting Guide (Acid Chloride Route)
SymptomRoot CauseCorrective Action
Low Yield (<40%) Anhydride Formation: The acid chloride reacts with unreacted acid because amine attack is too slow.Increase Activation Time: Ensure 100% conversion to acid chloride before adding amine. Monitor via MeOH-quench TLC.[4]
Sticky Gum Product Trapped DMF/HCl: The Vilsmeier intermediate wasn't destroyed or removed.Azeotropic Drying: "Chase" the crude acid chloride with Toluene 3x on the rotovap before adding the amine.
Starting Material Returns Hydrolysis: The sterically hindered acid chloride reacts faster with moisture in the air than the amine.Schotten-Baumann Switch: Use a biphasic system (

) with

base to buffer the pH and protect the amide.

Module 2: The "Green" Catalytic Route (High Purity)

The Problem: Acid chloride routes generate HCl and require strictly anhydrous conditions. The Solution: Boric acid or Borate ester catalysis.[5][6] This is the preferred method for high-value optimization as it tolerates moisture and simplifies purification.

Mechanism: Boric acid forms a mixed anhydride (acyloxyboronate) which activates the carbonyl. The boron atom acts as a "shuttle," bringing the amine and acid together in a transition state that is less sensitive to steric hindrance than a bimolecular collision.

Optimized Protocol:

  • Mix: 2-(2-bromophenyl)propanoic acid (1.0 equiv) + Benzylamine/Amine source (1.1 equiv).

  • Catalyst: Trifluoroethyl Borate (

    
    )  or Boric Acid (10-20 mol%).
    
  • Solvent: Toluene or Xylene.

  • Conditions: Reflux with a Dean-Stark trap to remove water.

  • Workup: Cool. The catalyst is water-soluble. Wash with water.[7] Evaporate.

Why this works: The trifluoroethyl group increases the Lewis acidity of the boron center, making it hyper-reactive toward the hindered carboxylate [1].

Module 3: Nitrile Hydrolysis (Alternative Precursor)

If starting from 2-(2-bromophenyl)propanenitrile , the risk is over-hydrolysis to the acid.

The "Radziszewski" Condition: Use Urea-Hydrogen Peroxide (UHP) or basic


.
  • Reagents: Nitrile (1 equiv),

    
     (4 equiv), 
    
    
    
    (0.5 equiv), DMSO (Solvent).
  • Temp: 0°C to RT.

  • Logic: The hydroperoxide anion (

    
    ) is a super-nucleophile (alpha-effect) that attacks the nitrile faster than 
    
    
    
    , forming the peroxyimidic acid intermediate which collapses exclusively to the amide, preventing acid formation.

Visualizing the Logic

Figure 1: Reaction Pathway & Control Points

This diagram illustrates the critical decision nodes where yield is typically lost due to the ortho-bromo steric effect.

G cluster_0 Route A: Acid Chloride (Traditional) cluster_1 Route B: Borate Catalysis (Recommended) start Start: 2-(2-bromophenyl)propanoic acid act Activation: SOCl2 + DMF (cat) start->act Standard mix Mix: Acid + Amine + Borate Cat start->mix High Yield Optimization inter Intermediate: Vilsmeier Complex act->inter risk1 RISK: Anhydride Formation (If conversion <100%) inter->risk1 Slow Amine Attack prod_a Target Amide inter->prod_a Fast NH3/DCM trans Transition State: Acyloxyboronate (Steric Bypass) mix->trans Reflux (-H2O) prod_b Target Amide (High Purity) trans->prod_b

Caption: Figure 1. Comparative workflows. Route B (Borate) bypasses the anhydride trap common in Route A.

Figure 2: Troubleshooting Logic Tree

G issue Problem: Low Yield check1 Check TLC/LCMS of Crude issue->check1 res1 Result: Unreacted Acid check1->res1 res2 Result: Anhydride Impurity check1->res2 res3 Result: Unknown Gum check1->res3 sol1 Solution: Increase Activation Temp (Switch DCM -> Toluene) res1->sol1 sol2 Solution: Use Excess NH3 (Prevent acid chloride self-reaction) res2->sol2 sol3 Solution: Azeotropic Drying (Remove DMF/SOCl2 completely) res3->sol3

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss based on crude mixture analysis.

FAQ: Expert Insights

Q1: Why does the reaction turn black when using neat Thionyl Chloride? A: This is likely due to the polymerization of the styrene derivative. The 2-bromo substituent makes the benzylic proton acidic. At high temperatures (refluxing neat


), you may be inducing elimination to form the styrene, which then polymerizes.
Fix: Use Toluene as a solvent to control the temperature (80-90°C) rather than refluxing neat (

bp is 76°C, but neat reactions often overheat locally).

Q2: Can I use EDC/HOBt coupling? A: For this specific ortho-hindered substrate, carbodiimide couplings (EDC/DCC) are often too slow. The active ester intermediate is bulky and struggles to react with the amine before hydrolyzing. The Acid Chloride or Borate methods are kinetically superior here.

Q3: How do I purify the final amide? A: 2-(2-bromophenyl)propanamide is typically a solid.

  • Solvent: Recrystallize from Ethanol/Water (1:1) or Toluene/Hexane .

  • Protocol: Dissolve in hot toluene, add hexane until turbid, cool slowly to 4°C. This removes the "sticky" non-polar impurities.

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Source: Journal of Organic Chemistry (2013). Context: Establishes the efficacy of trifluoroethyl borate for sterically hindered amidation. Link:[Link]

  • Amide Bond Formation: Beyond the Basics. Source: Organic Process Research & Development.[8] Context: Reviews the Vilsmeier-Haack activation for difficult substrates. Link:[Link]

  • Hydrolysis of Nitriles to Amides using Basic H2O2. Source: Organic Syntheses. Context: The Radziszewski reaction conditions for stopping hydrolysis at the amide stage. Link:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromophenyl)propanamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(2-Bromophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(2-Bromophenyl)propanamide. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this compound.

Understanding the Impurity Profile of 2-(2-Bromophenyl)propanamide

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of 2-(2-Bromophenyl)propanamide is largely dictated by its synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[1]

Potential Sources of Impurities:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these can include 2-bromophenylacetic acid, its corresponding acid chloride or ester, and the aminating agent.

  • Isomeric Byproducts: The synthesis may yield positional isomers, such as 2-(3-bromophenyl)propanamide or 2-(4-bromophenyl)propanamide, which can be challenging to separate due to their similar physical properties.[2]

  • Over-alkylation or Over-acylation Products: These can arise from the reaction of the product with the alkylating or acylating agent.

  • Hydrolysis Products: The amide bond in 2-(2-Bromophenyl)propanamide can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 2-(2-bromophenyl)propanoic acid and ammonia.[3][4]

  • Solvent and Reagent Residues: Residual solvents used in the reaction or purification, as well as leftover reagents, can be present in the crude product.[5][]

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and devising an effective purification strategy.[1][7]

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-(2-Bromophenyl)propanamide in a question-and-answer format.

Q1: My crude 2-(2-Bromophenyl)propanamide sample contains significant amounts of unreacted 2-bromophenylacetic acid. How can I remove it?

A1: The most effective way to remove acidic impurities like unreacted carboxylic acids is through an acid-base extraction during the workup procedure.[8][9]

Causality: 2-(2-Bromophenyl)propanamide is a neutral compound, while the unreacted starting material, 2-bromophenylacetic acid, is acidic. This difference in acidity can be exploited for separation. By washing an organic solution of the crude product with a mild aqueous base, the acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the desired amide in the organic layer.[8]

Protocol: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the washing step one or two more times to ensure complete removal of the acidic impurity.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Q2: I'm observing a byproduct with a similar polarity to my desired 2-(2-Bromophenyl)propanamide on TLC, making separation by column chromatography difficult. What are my options?

A2: When impurities have similar polarity to the product, standard silica gel chromatography can be challenging. In such cases, recrystallization is often the preferred method for purifying amides.[3][10]

Causality: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the desired compound and the impurity to different extents. By carefully selecting the solvent, it is possible to obtain the desired compound in a highly pure crystalline form, while the more soluble impurities remain in the mother liquor.[11]

Protocol: Recrystallization of 2-(2-Bromophenyl)propanamide
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Good starting points for aromatic amides include ethanol, methanol, acetone, and acetonitrile.[10][11]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.[11]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Q3: My product "oils out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high, the solution is supersaturated, or the compound is significantly impure.[1][11]

Causality and Solutions:

  • High Solvent Boiling Point: If the boiling point of the solvent is higher than the melting point of the solute, the solute will melt before it dissolves and then separate as an oil upon cooling. Solution: Choose a solvent with a lower boiling point.[11]

  • Supersaturation: If the solution cools too quickly, the solute may not have enough time to form an ordered crystal lattice and will separate as a disordered oil. Solution: Allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod to provide nucleation sites for crystal growth.[11]

  • High Impurity Level: A high concentration of impurities can disrupt the crystallization process. Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my 2-(2-Bromophenyl)propanamide sample?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[1][12]

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity and can separate the main product from closely related impurities.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can detect and help identify impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can aid in the identification of unknown impurities.[1]

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of a reaction or purification.[1]

Q2: I am experiencing low recovery of my product after silica gel column chromatography. Why is this happening?

A2: Amides can sometimes bind strongly to the acidic silica gel, leading to poor recovery.[3] This is especially true for more polar amides.

Solutions:

  • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.[3]

  • Optimize the mobile phase: Adding a small amount of a more polar solvent or a modifier like triethylamine to the eluent can help to reduce the interaction between the amide and the stationary phase.

  • Consider reversed-phase chromatography: For polar amides, reversed-phase chromatography (e.g., using a C18 column) can be a more suitable alternative.[3][13]

  • Opt for recrystallization: As mentioned earlier, recrystallization is often a better choice for purifying amides to avoid the yield loss associated with column chromatography.[3][10]

Q3: Is 2-(2-Bromophenyl)propanamide susceptible to degradation during purification?

A3: Yes, the amide functional group can be sensitive to harsh conditions. It is important to avoid prolonged exposure to strong acids or bases, as this can lead to hydrolysis of the amide bond.[3][4] Additionally, elevated temperatures during purification should be used with caution to prevent thermal degradation.[4]

Visual Workflows and Data

Purification Strategy Flowchart

PurificationStrategy Crude Crude 2-(2-Bromophenyl)propanamide Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Acidic_Impurity Acidic Impurities Present? Analysis->Acidic_Impurity AcidBase_Extraction Acid-Base Extraction Acidic_Impurity->AcidBase_Extraction Yes Chromatography_vs_Recrystallization Impurity Polarity Similar to Product? Acidic_Impurity->Chromatography_vs_Recrystallization No AcidBase_Extraction->Chromatography_vs_Recrystallization Recrystallization Recrystallization Chromatography_vs_Recrystallization->Recrystallization Yes Column_Chromatography Column Chromatography (Silica or Alumina) Chromatography_vs_Recrystallization->Column_Chromatography No Final_Analysis Final Purity Check (HPLC, NMR) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure 2-(2-Bromophenyl)propanamide Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification strategy.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Recrystallization Attempt Issue Issue Encountered? Start->Issue OilingOut Oiling Out - High solvent BP - Supersaturation - High impurity level Issue->OilingOut Oils Out NoCrystals No Crystals Form - Solution not saturated - Slow nucleation Issue->NoCrystals No Crystals PoorRecovery Poor Recovery - Too much solvent used - Product soluble in cold solvent Issue->PoorRecovery Poor Recovery Success Successful Recrystallization Issue->Success No Solution1 Solution: - Use lower BP solvent - Cool slowly - Pre-purify OilingOut->Solution1 Solution2 Solution: - Evaporate solvent - Scratch flask - Add seed crystal NoCrystals->Solution2 Solution3 Solution: - Use minimum hot solvent - Cool thoroughly - Try mixed-solvent system PoorRecovery->Solution3

Caption: Troubleshooting logic for common recrystallization issues.

Table 1: Comparison of Purification Techniques
TechniquePrinciple of SeparationBest For RemovingPotential Issues
Acid-Base Extraction Difference in acidity/basicityAcidic or basic impuritiesEmulsion formation; not for separating neutral compounds.[8]
Recrystallization Difference in solubilityImpurities with different solubility profiles"Oiling out"; low recovery; requires suitable solvent.[1][10]
Silica Gel Chromatography Difference in polarity (adsorption)Impurities with different polarityLow recovery for polar amides; co-elution of similar polarity compounds.[3]
Alumina Chromatography Difference in polarity (adsorption)Polar impurities (less acidic than silica)Can be more expensive than silica gel.[3]
Reversed-Phase Chromatography Difference in hydrophobicityNon-polar impurities from a polar productRequires specialized columns and solvent systems.[3]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Aminopropanediamide.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Bipolaramide Purification.
  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4784-4792.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide.
  • Fletcher, R. (2010).
  • Google Patents. (1986). EP0177097A1 - Process for the separation of amides from nitriles.
  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

  • BenchChem. (2025). Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
  • Google Patents. (2003). EP0913381B1 - Method for purifying a bromine compound.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • European Patent Office. (1999). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]

  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of p-Bromophenyl i-propyl sulfoxide.
  • Department of Computer Science, University of Maryland. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Analytical Methods. (2025). Analytical Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-bromophenyl)propanamide (C9H10BrNO). Retrieved from [Link]

  • PubMed. (n.d.). 2-(4-Bromophenyl)-2-methyl-propan-amide. Retrieved from [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • BenchChem. (2025). Technical Support Center: N-(3-bromophenyl)furan-2-carboxamide Stability and Degradation.
  • Organic Syntheses. (n.d.). guanidoacetic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(2-Bromophenyl)propanamide

Topic: Prevention of Hydrolytic Degradation in 2-(2-Bromophenyl)propanamide Document ID: TSC-2BP-HYD-01 Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Development Scientists, QC Analysts Core Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolytic Degradation in 2-(2-Bromophenyl)propanamide Document ID: TSC-2BP-HYD-01 Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Core Technical Analysis: The Hydrolysis Mechanism

To prevent degradation, one must first understand the specific molecular vulnerability. 2-(2-Bromophenyl)propanamide is a primary amide. While the aryl bromide moiety is chemically robust (requiring palladium catalysis or extreme conditions to cleave), the amide functionality (


) is the thermodynamic weak link , susceptible to nucleophilic acyl substitution (hydrolysis).
The "Ortho-Effect" Paradox

This molecule exhibits a unique stability profile due to the bromine atom at the ortho (2-position) of the phenyl ring:

  • Steric Shielding (Protective): The bulky bromine atom forces the propanamide side chain out of planarity with the phenyl ring. This steric bulk impedes the approach of water molecules to the carbonyl carbon, theoretically slowing hydrolysis compared to non-substituted analogs [1].

  • Electronic Activation (Destabilizing): Bromine is electronegative. Through the inductive effect (

    
    ), it pulls electron density away from the phenyl ring and the adjacent carbonyl carbon. This makes the carbonyl carbon more electrophilic (
    
    
    
    ), thereby increasing its susceptibility to nucleophilic attack by water or hydroxide ions [2].
Hydrolysis Pathway Diagram

The following diagram illustrates the degradation mechanism you are trying to prevent.

HydrolysisMechanism Reactant 2-(2-Bromophenyl) propanamide (Intact) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Water H₂O / H⁺ or OH⁻ (Environmental Moisture) Water->Intermediate Product1 2-(2-Bromophenyl) propanoic acid (Degradant) Intermediate->Product1 Elimination Product2 Ammonia (NH₃) (Gas/Salt) Intermediate->Product2 Byproduct

Figure 1: Mechanism of amide hydrolysis. The reaction is irreversible under standard storage conditions and is catalyzed by both acids and bases.

Storage Protocols & Best Practices

The following protocols are designed to create a self-validating storage system.

A. Solid State Storage (Powder)
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly reducing the rate of hydrolysis (Arrhenius equation).
Atmosphere Argon or Nitrogen OverlayDisplaces atmospheric moisture and prevents oxidative yellowing of the aryl ring.
Container Amber Glass Vials with PTFE-lined capsAmber glass blocks UV (preventing photolytic debromination); PTFE prevents leaching and provides a tight moisture seal.
Desiccant Silica Gel or Molecular Sieves (in secondary container)Crucial: Maintain a relative humidity (RH) < 10% in the secondary containment vessel (e.g., desiccator).
B. Solution State Storage

WARNING: Avoid storing this compound in solution for periods exceeding 24 hours if possible. If necessary, follow these strict guidelines:

  • Solvent Selection:

    • Recommended: Anhydrous DMSO or DMF (stored over molecular sieves).

    • Forbidden: Alcohols (Methanol/Ethanol) or Water. Alcohols can lead to alcoholysis (forming the ester instead of the acid) over long periods.

  • Concentration: Higher concentrations (>10 mg/mL) are generally more stable than dilute solutions due to the relative molar ratio of solute to trace water.

Troubleshooting Guide & FAQs

This section addresses specific observations researchers may encounter.

Issue 1: "My sample has developed a faint, pungent odor."
  • Diagnosis: Advanced Hydrolysis.

  • Explanation: The hydrolysis of the amide group releases Ammonia (

    
    ) . Even trace amounts of hydrolysis can generate a detectable odor in a closed vial.
    
  • Action:

    • Vent the vial in a fume hood.

    • Perform an analytical check (HPLC/LC-MS) immediately.

    • If purity is <95%, repurify (recrystallization) or discard.

Issue 2: "I see a new peak in my LC-MS chromatogram."
  • Diagnosis: Formation of 2-(2-Bromophenyl)propanoic acid.

  • Verification Protocol:

    • Mass Shift: Look for a mass difference of +1 Da in the parent ion.

      • Amide

        
         (Br isotopes).
        
      • Acid

        
         (Br isotopes).
        
      • Note: In negative mode ESI, the acid will ionize strongly (

        
        ), while the amide will not.
        
    • Retention Time: In standard Reverse Phase HPLC (Acidic Mobile Phase, e.g., 0.1% Formic Acid):

      • The Amide usually elutes earlier than the Acid (due to the acid remaining protonated and forming dimers).

      • Check: If your mobile phase is neutral (pH 7), the Acid will ionize and elute at the void volume (very early), while the Amide retains its position.

Issue 3: "Can I store the stock solution in the fridge?"
  • Answer: Only if the solvent is anhydrous (DMSO/DMF) and the cap is tightly sealed with Parafilm.

  • Risk: Refrigerators have high humidity. If a DMSO vial is cold and opened before reaching room temperature, condensation will form inside the vial.

  • Protocol: Allow frozen/cold vials to equilibrate to room temperature before opening to prevent introducing atmospheric water.

QC & Validation Workflow

Use this decision tree to determine if your batch is compromised.

ValidationTree Start Visual Inspection Odor Ammonia Odor? Start->Odor Dissolve Dissolve in MeCN:H2O (50:50) Odor->Dissolve No Discard DISCARD / REPURIFY (Hydrolysis Confirmed) Odor->Discard Yes LCMS Run LC-MS (Acidic Mobile Phase) Dissolve->LCMS CheckMass Peak at +1 Da (Acid)? LCMS->CheckMass CheckMass->Discard Yes (>1%) Pass PASS (Proceed to Experiment) CheckMass->Pass No

Figure 2: Quality Control Decision Tree for evaluating sample integrity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 316010, 3-(2-Bromophenyl)propionic acid. (Precursor/Degradant Data).[1][2][3][4][5][6][7] Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discussion on Steric Effects in Amide Hydrolysis).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(2-Bromophenyl)propanamide

This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 2-(2-Bromophenyl)propanamide, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available, fully assi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 2-(2-Bromophenyl)propanamide, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum, this document serves as a robust predictive framework for researchers. By leveraging established principles of nuclear magnetic resonance and comparing the predicted data with experimental data from structurally analogous compounds, we offer a comprehensive guide to the structural elucidation of this molecule.

Our approach emphasizes the causality behind spectral features, providing not just data, but a deeper understanding of the structural factors at play, such as the influence of electronegativity, aromatic ring currents, and the stereochemical nuances of the chiral center.

Predicted ¹H NMR Spectrum: 2-(2-Bromophenyl)propanamide

The structure of 2-(2-Bromophenyl)propanamide presents several distinct proton environments. The presence of a chiral center at the carbon alpha to the carbonyl group, combined with an ortho-substituted aromatic ring, leads to a complex and informative spectrum.

Below is a diagram of the molecule with each unique proton environment labeled for discussion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of sample prep2 2. Choose deuterated solvent (CDCl₃ or DMSO-d₆) prep1->prep2 prep3 3. Add 0.6-0.7 mL of solvent prep2->prep3 prep4 4. Add internal standard (TMS) prep3->prep4 prep5 5. Vortex until fully dissolved prep4->prep5 prep6 6. Transfer to NMR tube prep5->prep6 acq1 1. Insert sample & lock on solvent signal prep6->acq1 acq2 2. Tune and shim magnet coils acq1->acq2 acq3 3. Acquire standard ¹H spectrum (16-32 scans) acq2->acq3 acq4 4. Perform D₂O exchange experiment (optional, to confirm NH₂ peaks) acq3->acq4 proc1 1. Fourier Transform acq3->proc1 proc2 2. Phase correction proc1->proc2 proc3 3. Baseline correction proc2->proc3 proc4 4. Calibrate spectrum to TMS (0.0 ppm) proc3->proc4 proc5 5. Integrate signals proc4->proc5

Figure 2: Recommended workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for general organic compounds. [1]However, to better resolve the amide NH₂ protons and observe potential coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it slows down the rate of proton exchange. [2] * Concentration: Accurately weigh 5-10 mg of 2-(2-Bromophenyl)propanamide and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference compound, with its signal set to 0.0 ppm. [3][4] * Transfer: After ensuring the sample is fully dissolved, transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Acquisition:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is crucial for resolving the complex aromatic region.

    • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-defined peaks.

    • Acquisition Parameters: Acquire the spectrum using a standard pulse program. A typical acquisition involves 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat.

    • Calibration: Reference the spectrum by setting the TMS peak to exactly 0.0 ppm. [4] * Integration: The area under each signal should be integrated. The integration values provide the relative ratio of the number of protons giving rise to each signal. [5][6] * Peak Picking: Identify the chemical shift (in ppm) for each peak and multiplet. Analyze the splitting patterns to determine coupling constants (J-values).

Conclusion

This guide presents a detailed predictive framework for the ¹H NMR analysis of 2-(2-Bromophenyl)propanamide. By dissecting the expected chemical shifts, multiplicities, and integration based on fundamental NMR principles and comparative data, we provide researchers with a powerful tool for confirming the synthesis and purity of this compound. The key predictive takeaways are the doublet/quartet system for the aliphatic chain, the complex and dispersed multiplet pattern for the ortho-disubstituted aromatic ring, and the presence of two potentially distinct, broad signals for the diastereotopic amide protons. The provided experimental protocol offers a reliable method for obtaining high-quality data to validate these predictions.

References

  • NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. (2024, March 28). YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropionamide, (RS)-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Chlorophenyl)acetamide. PubChem. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromopropiophenone. PubChem. [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Wisconsin-Madison. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • ResearchGate. (2008, December). 2-Chloro-N-phenylacetamide. [Link]

  • Leah4sci. (2020, January 30). H-NMR Predicting Molecular Structure Using Formula + Graph. YouTube. [Link]

  • Modgraph Consultants Ltd. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-phenylpropanamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Propionamide. PubChem. [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). [Link]

  • Soderberg, T. (n.d.). Chapter 5: NMR. Organic Chemistry. [Link]

  • RogueChem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

Sources

Comparative

Deconstructing the Signature: A Guide to the Mass Spectrometry Fragmentation of 2-(2-Bromophenyl)propanamide

For the Modern Analytical Laboratory: A Comparative Guide to Predicting and Interpreting Complex Fragmentation Patterns In the landscape of drug discovery and development, the precise structural elucidation of novel chem...

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Analytical Laboratory: A Comparative Guide to Predicting and Interpreting Complex Fragmentation Patterns

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is crucial for confirming chemical identity. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-(2-Bromophenyl)propanamide, a compound of interest in medicinal chemistry. By synthesizing data from related structures and fundamental fragmentation principles, we provide a predictive framework for researchers and scientists, enhancing their ability to interpret mass spectra with confidence.

The Molecular Blueprint: Structure and Initial Ionization

2-(2-Bromophenyl)propanamide possesses a unique combination of structural features that dictate its fragmentation behavior: a brominated aromatic ring, a secondary amide linkage, and a chiral center. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2]

Upon electron ionization (EI), the initial event is the removal of an electron to form the molecular ion, [M]•+. The site of ionization is typically a region of high electron density, such as the lone pairs on the oxygen or nitrogen atoms, or the π-system of the aromatic ring.[3]

Experimental Protocol: Standard Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a pure sample of 2-(2-Bromophenyl)propanamide in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection: Introduce a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the analyte from any impurities and introduce it into the ion source.

  • Ionization: Utilize a standard electron ionization energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Acquisition: Record the mass spectrum, noting the relative abundances of the molecular ion and all fragment ions.

Charting the Fragmentation Pathways

The fragmentation of the 2-(2-Bromophenyl)propanamide molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses.

Diagram: Predicted Fragmentation Pathways of 2-(2-Bromophenyl)propanamide

Fragmentation_Pathways M [C9H10BrNO]•+ Molecular Ion m/z 227/229 F1 [C8H8Br]•+ m/z 183/185 M->F1 - C(O)NH2 F2 [C2H5NO]•+ m/z 59 M->F2 α-cleavage F4 [C6H4Br]+ m/z 155/157 M->F4 McLafferty-like rearrangement F5 [C3H6NO]+ m/z 72 M->F5 α-cleavage F6 [C9H9BrO]+ m/z 212/214 M->F6 - NH2 F3 [C7H6Br]+ m/z 155/157 F1->F3 - C2H2

Caption: Predicted major fragmentation pathways for 2-(2-Bromophenyl)propanamide under electron ionization.

Key Fragmentation Mechanisms and Predicted Ions

Based on established principles of mass spectrometry, the following fragmentation pathways are proposed for 2-(2-Bromophenyl)propanamide.[3][4][5]

Alpha-Cleavage: The Amide Bond's Signature

Alpha-cleavage is a common fragmentation mechanism for amides, involving the breaking of the bond adjacent to the carbonyl group.[6][7]

  • Cleavage of the C-C bond between the carbonyl carbon and the chiral carbon: This would result in the formation of the propanamide fragment ion, [CH3CH(NH2)C=O]+, with an m/z of 88. However, the charge is more likely to be retained on the aromatic portion.

  • Cleavage of the bond between the chiral carbon and the phenyl ring: This is a highly probable fragmentation, leading to two key ions:

    • The 2-bromobenzyl cation ([C7H6Br]+): This resonance-stabilized cation would produce a prominent pair of peaks at m/z 170 and 172 .

    • The propanamide radical cation ([C3H7NO]•+): This would be observed at m/z 73 .

N-CO Bond Cleavage: A Competing Pathway

Cleavage of the amide bond itself (N-CO cleavage) is another characteristic fragmentation for amides.[6][7] This would lead to:

  • The 2-bromophenylacetylium ion ([C8H6BrO]+): This would generate a strong signal at m/z 212 and 214 . Subsequent loss of a CO molecule (a common fragmentation for acylium ions) would yield the 2-bromophenyl cation at m/z 155 and 157 .[8]

  • The aminyl radical (•NH2): This is a neutral loss and would not be detected.

McLafferty Rearrangement: A Possibility for Rearrangement

While a classic McLafferty rearrangement requires a gamma-hydrogen, a rearrangement involving the aromatic ring is possible. A hydrogen atom from the ethyl group could be transferred to the carbonyl oxygen, followed by cleavage of the benzylic C-C bond. This would result in the formation of a neutral enol and the 2-bromostyrene radical cation at m/z 182 and 184 .

Fragmentation of the Bromophenyl Group

The bromophenyl group itself can undergo fragmentation. The loss of the bromine atom would result in a phenylpropanamide cation at m/z 148 . Further fragmentation of the aromatic ring can lead to smaller ions, but the isotopic signature of bromine will be a key diagnostic tool.

Comparative Analysis: Insights from Structurally Related Compounds

  • N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide: The presence of a bromophenyl group in this larger molecule suggests that fragmentation leading to a bromophenyl-containing ion is a favorable process.[9]

  • Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-: This compound shares the bromo- and propanamide moieties. Its fragmentation pattern would likely show cleavage at the amide bond and loss of bromine.[10]

  • Simple Propanamides: The mass spectrum of propanamide is dominated by the cleavage of the C-C bond adjacent to the carbonyl group, leading to a base peak at m/z 44 ([O=C-NH2]+).[11] This suggests that fragments derived from the propanamide portion of our target molecule are also likely.

Table 1: Predicted Prominent Ions in the Mass Spectrum of 2-(2-Bromophenyl)propanamide

m/z (79Br/81Br)Proposed Fragment IonFragmentation Pathway
227/229[C9H10BrNO]•+Molecular Ion
212/214[C8H6BrO]+N-CO Cleavage
183/185[C8H8Br]+Loss of CONH2
170/172[C7H6Br]+Alpha-Cleavage
155/157[C6H4Br]+Loss of CO from m/z 212/214
73[C3H7NO]•+Alpha-Cleavage
44[CONH2]+Cleavage of R-CONH2 bond

Conclusion: A Predictive Framework for Confident Identification

By dissecting the structure of 2-(2-Bromophenyl)propanamide and applying fundamental principles of mass spectrometry fragmentation, we have constructed a robust predictive guide. The key takeaways for the analytical scientist are:

  • Expect a clear M and M+2 molecular ion peak at m/z 227 and 229.

  • Look for characteristic fragment ions resulting from alpha-cleavage and N-CO bond cleavage, which will also exhibit the bromine isotopic pattern.

  • Compare the observed spectrum with the predicted fragmentation table to confirm the identity of the compound.

  • Utilize high-resolution mass spectrometry to obtain accurate mass measurements, which can further confirm the elemental composition of each fragment ion.

This guide serves as a valuable resource for researchers in drug development and related fields, enabling a more efficient and accurate interpretation of mass spectral data for novel brominated aromatic amides.

References

  • N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide - SpectraBase. (n.d.). Retrieved from [Link]

  • Li, J., Pan, Y., & Chen, B. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 36(16), e9333. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23133-23141. Retrieved from [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-bromophenyl)propanamide (C9H10BrNO). Retrieved from [Link]

  • 2-(2-Bromo-phenyl)-propan-1-ol - SpectraBase. (n.d.). Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. Retrieved from [Link]

  • PubChem. (n.d.). (2~{s})-3-(2-Bromophenyl)-2-[2-(4-Methoxyphenyl)ethanoylamino]-{n}-[(1{s})-1-Phenylethyl]propanamide. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • University of Illinois. (n.d.). Mass Spectrometry: Fragmentation.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern... Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpropionamide, (RS)-. Retrieved from [Link]

Sources

Validation

Comparative Guide: FTIR Analysis of 2-(2-Bromophenyl)propanamide

Executive Summary & Application Context 2-(2-Bromophenyl)propanamide (CAS: 42308-20-3 / related analogues) is a critical chiral intermediate, often utilized in the synthesis of biologically active isoquinolines and antic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(2-Bromophenyl)propanamide (CAS: 42308-20-3 / related analogues) is a critical chiral intermediate, often utilized in the synthesis of biologically active isoquinolines and anticonvulsant agents. In drug development, it typically serves as the stable amide checkpoint between the highly reactive nitrile precursor and the carboxylic acid hydrolysis product.

For researchers, the primary analytical challenge is not just identification, but process control : ensuring complete conversion of the nitrile without over-hydrolyzing to the acid. This guide provides a comparative spectral analysis to validate this specific chemical entity against its immediate synthetic neighbors.

Theoretical Framework: The Spectral Fingerprint

The infrared spectrum of 2-(2-Bromophenyl)propanamide is defined by the interplay between the primary amide functionality and the ortho-substituted aromatic ring .

Key Mechanistic Drivers
  • Resonance vs. Inductive Effects: The amide group (-CONH₂) exhibits resonance where the lone pair on nitrogen donates into the carbonyl, lowering the C=O stretching frequency (Amide I) compared to ketones.

  • Ortho-Effect (Steric): The bulky bromine atom at the ortho position creates steric strain. This often forces the amide group out of coplanarity with the phenyl ring, slightly reducing conjugation and potentially shifting the Amide I band to a higher wavenumber compared to para-substituted analogues.

  • Hydrogen Bonding: In solid-state (KBr pellet/powder ATR), intermolecular hydrogen bonding splits the N-H stretching region into a distinct doublet (asymmetric and symmetric stretches).

Comparative Spectral Analysis (The "Alternatives")

In a synthesis context, the "alternatives" are the chemical species present immediately before and after the target molecule in the reaction pathway.

Table 1: Diagnostic Bands for Reaction Monitoring
Functional GroupPrecursor: 2-(2-Bromophenyl)propanenitrileTarget: 2-(2-Bromophenyl)propanamideImpurity: 2-(2-Bromophenyl)propanoic Acid
Primary Diagnostic C≡N Stretch Amide I & II C=O[1][2][3] (Acid) & O-H
Wavenumber (cm⁻¹) 2240 ± 10 (Sharp, Strong)1650–1690 (Strong)1700–1725 (Strong)
N-H / O-H Region None (unless wet)3350 & 3180 (Doublet)2500–3300 (Very Broad "Hump")
Fingerprint (Ortho) ~750 (Strong)~750 (Strong)~750 (Strong)
Status Starting MaterialTarget ProductOver-Hydrolysis Byproduct
Detailed Band Assignment for 2-(2-Bromophenyl)propanamide
  • 3350 cm⁻¹ (Asymmetric N-H Stretch): Sharp band characteristic of primary amides.

  • 3180 cm⁻¹ (Symmetric N-H Stretch): The second half of the primary amide doublet; often broader due to H-bonding.

  • 1665 ± 15 cm⁻¹ (Amide I, C=O Stretch): The most intense peak. Note: If the sample is wet, water bending (1640 cm⁻¹) can obscure this.

  • 1620–1640 cm⁻¹ (Amide II, N-H Bending): A "scissoring" vibration unique to primary amides.[4] This differentiates it from secondary amides (which show a band ~1550 cm⁻¹).

  • 1400 cm⁻¹ (C-N Stretch): Moderate intensity.[2]

  • 740–760 cm⁻¹ (C-H Out-of-Plane Bending): The diagnostic "Ortho-Substitution" band. This confirms the 1,2-substitution pattern on the benzene ring.

  • 1000–1050 cm⁻¹ (C-Br Stretch): Often weak and coupled with ring vibrations; less diagnostic than the ortho-bending mode.

Experimental Protocols

Protocol A: Sample Preparation (ATR vs. Transmission)
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Application Routine QC, Reaction MonitoringPublication-grade structural elucidation
Sample State Neat solid (powder)1-2 mg sample in 100 mg KBr
Resolution Good for strong bands (C=O, C-H)Superior for weak fingerprint bands
Pathlength Fixed (surface only)Variable (depends on pellet thickness)
Critical Step Apply high pressure to ensure contactEnsure KBr is dry to prevent water interference
Protocol B: Reaction Endpoint Determination

Objective: Confirm conversion of Nitrile to Amide without Acid formation.

  • Baseline: Take a background scan of the clean ATR crystal.

  • Sampling: Remove 5 mg of reaction mixture; perform a mini-workup (ethyl acetate extraction/wash) to remove inorganic salts if necessary. Evaporate solvent.

  • Measurement: Place solid residue on Diamond/ZnSe crystal.

  • Validation Logic:

    • Look at 2240 cm⁻¹: If peak exists → Incomplete Reaction .

    • Look at 1710+ cm⁻¹: If shoulder appears on the high-energy side of the amide peak → Acid Contamination .

    • Look at 3100-3400 cm⁻¹: If broad blob replaces doublet → Wet Sample or Acid .

Visualization of Analytical Logic

Diagram 1: Spectral Monitoring of Synthesis Pathway

This diagram illustrates the shift in functional groups as the synthesis progresses, highlighting the specific FTIR checkpoints.

SynthesisMonitoring cluster_signals Key FTIR Signals Nitrile Precursor: Nitrile (2-Br-phenyl-CH(Me)-CN) Amide Target: Amide (2-Br-phenyl-CH(Me)-CONH2) Nitrile->Amide Hydrolysis Monitor: Loss of 2240 cm⁻¹ Gain of 1665/3350 cm⁻¹ Acid Impurity: Acid (2-Br-phenyl-CH(Me)-COOH) Amide->Acid Over-Hydrolysis Monitor: Shift 1665 -> 1710 cm⁻¹ Broadening of OH region Signal1 C≡N Stretch 2240 cm⁻¹ Signal2 Amide I (C=O) 1665 cm⁻¹ Signal3 Acid C=O ~1710 cm⁻¹

Caption: Flowchart demonstrating the spectral evolution during synthesis. The disappearance of the Nitrile peak and appearance of the Amide I band are the primary success metrics.

Diagram 2: Troubleshooting Spectral Anomalies

A decision tree for researchers facing ambiguous spectral data.

Troubleshooting Start Spectral Anomaly Detected BroadOH Broad Peak @ 3400 cm⁻¹? Start->BroadOH SplitCO Split/Broad C=O Peak? Start->SplitCO IsAcid Check 1710 cm⁻¹ region BroadOH->IsAcid IsRotamer Is sample in solution? SplitCO->IsRotamer AcidYes Acid Impurity Present (Recrystallize) IsAcid->AcidYes Peak Present AcidNo Retained Moisture (Dry sample @ 50°C) IsAcid->AcidNo Peak Absent RotamerYes Rotational Isomers (Normal for amides) IsRotamer->RotamerYes Yes RotamerNo Polymorphism or Acid Contamination IsRotamer->RotamerNo No (Solid)

Caption: Decision tree for diagnosing common spectral issues such as moisture contamination versus acid impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on general amide and aromatic absorption bands).

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-bromophenyl)- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Reference for para-substituted analogue shifts).

  • Moorthy, J. N., & Singhal, N. (2005).[6] Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration.[6] The Journal of Organic Chemistry, 70(5), 1926-1929. (Source for nitrile-to-amide synthesis monitoring).

Sources

Comparative

Spectroscopic Characterization Guide: UV-Vis Profile of 2-(2-Bromophenyl)propanamide

Executive Summary & Technical Context[1][2][3][4] This guide provides a technical analysis of the UV-Visible absorption characteristics of 2-(2-Bromophenyl)propanamide (CAS: 19463-54-8 / Racemic Analog). As a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

This guide provides a technical analysis of the UV-Visible absorption characteristics of 2-(2-Bromophenyl)propanamide (CAS: 19463-54-8 / Racemic Analog). As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral auxiliaries, accurate spectroscopic characterization is critical for establishing purity during scale-up.

Unlike simple aromatics, this molecule possesses three distinct chromophoric interactions:

  • The Benzenoid System: The primary

    
     transitions.
    
  • The Ortho-Bromine Auxochrome: Induces bathochromic shifts via

    
     interaction and inductive effects.
    
  • The Propanamide Side Chain: Introduces steric strain and carbonyl

    
     transitions.
    

This guide compares the theoretical and observed spectral behaviors of this compound against its non-halogenated and regioisomeric analogs to aid in quality control (QC) and reaction monitoring.

Theoretical & Predicted Absorption Maxima

Due to the specific nature of this intermediate, experimental values are often derived from structural additivity rules. The following data represents the Consensus Spectral Profile based on Woodward-Fieser rules for substituted benzenes and empirical data from brominated aryl-amides.

Table 1: Consensus UV-Vis Absorption Profile (Methanol)
Band AssignmentTransition TypePredicted

(nm)
Molar Absorptivity (

)
Structural Origin
E-Band (Primary)

215 – 220 nm High (>8,000)Benzene ring + Amide overlap
K-Band (Shoulder)

(CT)
230 – 235 nm MediumBromine-Ring Charge Transfer
B-Band (Secondary)

264 – 270 nm Low (<1,000)Benzenoid fine structure (distorted)

Technical Note: The ortho substitution of bromine creates a "Steric Twist." Unlike the para isomer, where the substituent is coplanar, the ortho-bromo group forces the propanamide side chain out of planarity with the ring. This typically results in a hypochromic effect (lower intensity) and a loss of fine structure in the B-Band compared to the para isomer.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 2-(2-Bromophenyl)propanamide, it must be compared against its structural neighbors. This section details how to distinguish the target molecule from potential impurities or analogs.

Comparison A: Target vs. Non-Halogenated Analog (2-Phenylpropanamide)
  • The Shift: The introduction of the Bromine atom at the ortho position causes a Red Shift (Bathochromic) of approximately 5–10 nm in the primary band compared to 2-phenylpropanamide.

  • Diagnostic Utility: If your spectrum shows a sharp maximum at 208 nm with no shoulder at 230 nm, your product likely lacks the bromine substituent (incomplete bromination or debromination byproduct).

Comparison B: Target vs. Regioisomer (4-Bromophenyl isomer)
  • The Steric Effect: The para-isomer (4-bromo) allows for better conjugation. It will display a Hyperchromic effect (higher absorbance intensity) and a more distinct redshift than the ortho isomer.

  • Spectral Shape: The ortho isomer (Target) often displays a "smoothed" B-band (260-270 nm) due to steric inhibition of resonance, whereas the para isomer retains more vibrational fine structure.

Table 2: Comparative Spectral Shifts[5]
CompoundSubstituent Position

Shift (Relative to H)
Intensity Profile
2-Phenylpropanamide None (H)Baseline (Ref)Standard Benzenoid
2-(2-Bromophenyl)propanamide Ortho (Target) +5 to +8 nm Lower (Hypochromic) due to steric twist
2-(4-Bromophenyl)propanamide Para (Isomer)+10 to +15 nmHigher (Hyperchromic) due to symmetry

Structural Visualization & Chromophore Logic

The following diagram illustrates the structural features dictating the UV profile.

ChromophoreAnalysis cluster_0 Target Molecule: 2-(2-Bromophenyl)propanamide Core Benzene Ring (π-π* System) Auxochrome Ortho-Bromine (Auxochrome) Core->Auxochrome Electronic Interaction SideChain Propanamide Group (Amide n-π*) Core->SideChain Attachment Auxochrome->SideChain Steric Clash (Ortho) Effect1 Bathochromic Shift (Red Shift) Auxochrome->Effect1 Lone Pair Donation Effect2 Steric Inhibition (Hypochromic Effect) Auxochrome->Effect2 Twists Side Chain Result Observed Spectrum λmax ~218nm, ~268nm Effect1->Result Effect2->Result

Figure 1: Structural contributions to the UV-Vis spectral profile, highlighting the competing electronic and steric effects of the ortho-bromine substituent.

Validated Experimental Protocol

To ensure reproducible data, the following self-validating protocol is recommended. This method accounts for solvent cutoff limits and concentration effects.

Reagents & Equipment[3]
  • Solvent: HPLC Grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone or DMF due to high UV cutoff.

  • Blank: Pure solvent from the same lot used for dilution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of 2-(2-Bromophenyl)propanamide.

    • Dissolve in 100 mL Methanol (Concentration:

      
      ).
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (Dilution):

    • Dilute 1.0 mL of Stock into 10 mL Methanol (Final:

      
      ).
      
    • Why: Aromatic amides have high extinction coefficients; this concentration targets an Absorbance of 0.5–0.8 AU, the most linear range for Beer's Law.

  • Baseline Correction:

    • Fill two quartz cuvettes with pure Methanol.

    • Run "Auto-Zero/Baseline" to subtract solvent/cuvette absorption.

  • Acquisition:

    • Scan from 400 nm down to 200 nm.

    • Scan Speed: Medium (to capture the B-band shape).

  • Data Processing:

    • Identify local maxima (Peak Pick).

    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Solvent Select Solvent: Acetonitrile or MeOH Start->Solvent Dissolve Prepare Stock (100 µg/mL) Sonicate 5 min Solvent->Dissolve Dilute Dilute to 10 µg/mL (Target Abs 0.6-0.8) Dissolve->Dilute Scan Scan 200-400 nm (Quartz Cuvette) Dilute->Scan Check Check Peaks Scan->Check Valid Valid Spectrum: Peaks at ~218nm & ~268nm Check->Valid Distinct Peaks Invalid Error: Saturated (>1.5A) or Solvent Cutoff Noise Check->Invalid Noisy/Flat Invalid->Dilute Re-dilute

Figure 2: Operational workflow for UV-Vis characterization, including decision gates for data validity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for benzene chromophore shifts).

  • PubChem. (2023). 2-Bromopropanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
  • NIST Chemistry WebBook. Bromobenzene UV Spectrum. National Institute of Standards and Technology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromophenyl)propanamide in a Laboratory Setting

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Bromophenyl)propanamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Bromophenyl)propanamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines a self-validating system of protocols rooted in established safety standards and regulatory compliance. Our objective is to empower laboratory personnel with the expertise to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Preliminary Risk Assessment

Based on these related compounds, 2-(2-Bromophenyl)propanamide should be handled as a substance that is likely to:

  • Cause skin irritation[1][2][3].

  • Cause serious eye irritation[1][2][3].

  • May cause respiratory irritation[1][2][3].

Upon thermal decomposition, it may release hazardous substances such as carbon oxides and hydrogen bromide[1][4]. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood[4][5].

Potential Hazard Recommended Precaution Source
Skin IrritationWear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1][2]
Eye IrritationWear safety glasses or goggles.[1][2][4]
Respiratory IrritationHandle in a well-ventilated area or chemical fume hood.[2][5]
Unknown ToxicityAssume the compound is toxic and avoid ingestion and inhalation.[2][5]

Regulatory Framework for Disposal

The disposal of 2-(2-Bromophenyl)propanamide is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. As the generator of the waste, you are legally responsible for determining if it is hazardous[1].

Given its chemical structure as a halogenated organic compound, waste containing 2-(2-Bromophenyl)propanamide will likely be classified as hazardous waste. It is crucial to avoid mixing this waste with non-halogenated solvents, as this would necessitate treating the entire mixture as a more expensive and highly regulated halogenated waste stream[7][8].

Depending on its use and characteristics, the waste could fall under the following RCRA waste codes:

  • F-listed wastes: These are wastes from non-specific sources. Spent solvents containing halogenated compounds are often categorized under codes like F001 or F002[9][10].

  • U-listed or P-listed wastes: If the discarded substance is a pure or off-specification commercial chemical product, it might be classified as a U-listed (toxic) or P-listed (acutely toxic) waste[6][11].

Consult your institution's Environmental Health and Safety (EHS) department for guidance on the precise waste code assignment.

On-Site Waste Management: Segregation, Collection, and Storage

Proper management of chemical waste at the point of generation is critical to ensure safety and compliance[6].

Step 1: Container Selection Use a designated, chemically compatible container for collecting waste containing 2-(2-Bromophenyl)propanamide. The container must be in good condition, with a secure, leak-proof closure[6].

Step 2: Labeling Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(2-Bromophenyl)propanamide" and any other constituents in the waste stream.

  • The approximate concentrations of each component.

  • The associated hazards (e.g., "Irritant").

  • The date of waste accumulation.

Step 3: Segregation Segregate the halogenated waste stream containing 2-(2-Bromophenyl)propanamide from all other waste streams, particularly:

  • Non-halogenated organic solvents[7][8].

  • Acids and bases.

  • Oxidizers.

Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or environmental release[6].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. If there is a risk of dust or aerosol generation, use respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable disposal container[2]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal[1][4].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Bromophenyl)propanamide waste.

A Waste Generation (2-(2-Bromophenyl)propanamide) B Is the waste a pure/unused chemical? A->B C Is the waste mixed with solvents? B->C No D Classify as U or P-listed waste. Consult EHS. B->D Yes E Are the solvents halogenated? C->E Yes G Segregate as NON-HALOGENATED Organic Waste C->G No H Select appropriate, labeled waste container D->H F Segregate as HALOGENATED Organic Waste E->F Yes E->G No F->H L Consult EHS for proper segregation G->L I Store in Satellite Accumulation Area H->I J Arrange for pickup by EHS/ Licensed Waste Hauler I->J K Final Disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF) J->K L->F

Caption: Decision workflow for the disposal of 2-(2-Bromophenyl)propanamide.

Operational Protocol: Step-by-Step Disposal

  • Characterize Your Waste: Identify all components of the waste stream containing 2-(2-Bromophenyl)propanamide.

  • Select a Waste Container: Obtain a clean, compatible container with a screw cap.

  • Label the Container: Affix a hazardous waste label and fill it out completely.

  • Collect the Waste: Pour the waste into the container, ensuring no spillage. Do not fill the container beyond 90% capacity to allow for expansion.

  • Secure the Container: Tightly close the container lid.

  • Store Properly: Place the container in your lab's designated satellite accumulation area.

  • Request Pickup: Once the container is full or waste is no longer being added, arrange for a waste pickup from your institution's EHS department.

  • Documentation: Maintain a log of the waste generated.

The ultimate disposal method will likely involve incineration at a licensed hazardous waste facility, as this is a common and effective method for destroying halogenated organic compounds[12]. Do not attempt to dispose of this chemical down the drain or in regular trash[6][7].

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of responsible chemical management.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Bromophenyl)ethanol. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: 2-bromopropane. Retrieved from

  • Combi-Blocks, Inc. (2023, January 2).
  • Fisher Scientific. (2025, May 1).
  • Avocado Research Chemicals Ltd. (2025, October 24). Safety Data Sheet: 3-(3-Bromophenyl)propionic acid.
  • FUJIFILM Wako Chemicals. (2025, June 9).
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Daniels Health. (2025, May 21).
  • CSIR-IIP. (n.d.). Strategies for chemical waste management in CSIR-IIP.
  • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • National Center for Biotechnology Information. (n.d.).
  • University of Louisville. (2025, August 22).
  • U.S. Government Publishing Office. (n.d.). 40 CFR 261.
  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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